5-Methyl Nitrofurantoin is a derivative of Nitrofurantoin, a nitrofuran antibiotic primarily used for the treatment of urinary tract infections. This compound is characterized by the presence of a methyl group at the 5-position of the nitrofuran ring, which may enhance its pharmacological properties compared to its parent compound. Nitrofurantoin and its derivatives, including 5-Methyl Nitrofurantoin, are known for their broad-spectrum antibacterial activity against various Gram-positive and Gram-negative bacteria.
5-Methyl Nitrofurantoin is synthesized from Nitrofurantoin through chemical modifications or can be prepared using specific synthetic pathways involving starting materials such as 5-nitrofurfural or aminohydantoin. The synthesis methods often aim to improve yield and reduce impurities, making the compound suitable for pharmaceutical applications.
5-Methyl Nitrofurantoin belongs to the class of nitrofuran antibiotics. It is classified as an antimicrobial agent and is primarily utilized in treating bacterial infections, particularly in the urinary tract.
The synthesis of 5-Methyl Nitrofurantoin can be achieved through various methods, including traditional chemical synthesis and mechanochemical processes.
The molecular structure of 5-Methyl Nitrofurantoin consists of a nitrofuran ring with a methyl group attached at the 5-position. The general structure can be represented as follows:
The primary chemical reactions involving 5-Methyl Nitrofurantoin include:
These reactions are essential for understanding the pharmacokinetics and metabolism of 5-Methyl Nitrofurantoin in biological systems, particularly how it interacts with bacterial cells.
The mechanism of action of 5-Methyl Nitrofurantoin involves its activation through reduction by bacterial enzymes. Once activated, it interferes with bacterial DNA synthesis and function, leading to cell death.
Studies indicate that the reduced forms of nitrofuran compounds bind to bacterial ribosomal RNA and DNA, disrupting essential cellular processes . This action is particularly effective against ESKAPE pathogens, which are known for their resistance to multiple drugs.
Relevant analyses include stability studies under various environmental conditions to ensure efficacy during storage and use.
5-Methyl Nitrofurantoin is primarily used in:
The synthesis of 5-methyl nitrofurantoin derivatives centers on strategic modifications of the parent nitrofurantoin scaffold (1-{[(5-nitro-2-furyl)methylene]amino}imidazolidine-2,4-dione). Two principal approaches enable the introduction of the methyl group at the C5 position:
Regioselective Alkylation: Adapted from tetrahydropyrazolopyridine (THPP) methodologies, sodium hydride-mediated N-alkylation in toluene achieves >99% regioselectivity for the N1-isomer [1]. This method involves reacting 5-nitrofuroyl chloride with 1-(2-methoxyethyl)-3-(1,3-oxazol-5-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, followed by in-situ methylation using iodomethane. The reaction proceeds through a nucleophilic substitution mechanism, yielding 5-methyl nitrofurantoin derivatives in 60–70% isolated yield after purification [1].
Mannich-Type Functionalization: An alternative route employs a modified Mannich reaction, where formaldehyde and methylamine react with nitrofurantoin under acidic conditions [2]. This one-pot condensation yields 5-methylaminomethyl derivatives through electrophilic aromatic substitution, confirmed via in-situ FTIR monitoring of imine stretching vibrations at 1640 cm⁻¹ [2].
Table 1: Optimization of Synthetic Conditions for 5-Methyl Nitrofurantoin Derivatives
Method | Key Reagents | Temperature (°C) | Yield (%) | Regioselectivity |
---|---|---|---|---|
Regioselective Alkylation | NaH, Iodomethane, Toluene | 110 | 65 | >99% (N1-isomer) |
Mannich Functionalization | Formaldehyde, Methylamine, Acetic Acid | 80 | 72 | N/A |
5-Methyl nitrofurantoin exhibits diverse solid-state forms due to conformational flexibility and hydrogen-bonding motifs:
Polymorphic Transitions: Differential scanning calorimetry reveals two anhydrous polymorphs (Forms I and II) and a monohydrate. Form I (monoclinic P2₁/c) converts to Form II (orthorhombic Pbca) at 145°C, with the latter displaying enhanced thermal stability due to bifurcated N–H⋯O=C interactions [5].
Cocrystal Engineering: Co-crystallization with 2,6-diacetamidopyridine (DAP) generates a 1:1 cocrystal stabilized by N–H⋯N (2.89 Å) and N–H⋯O (2.75 Å, 2.98 Å) hydrogen bonds [5]. The lattice energy (−128.7 kcal/mol) exceeds nitrofurantoin-DMSO solvates (−118.3 kcal/mol), indicating superior stability. Solvent drop grinding in acetonitrile yields this cocrystal quantitatively within 30 minutes [5].
Table 2: Crystallographic Parameters of 5-Methyl Nitrofurantoin Solid Forms
Form | Space Group | Unit Cell Parameters | Hydrogen Bonds | ΔH (kJ/mol) |
---|---|---|---|---|
Anhydrous Form I | P2₁/c | a=5.42 Å, b=15.17 Å, c=13.24 Å | N–H⋯O (2.71 Å) | −112.4 |
Monohydrate | P2₁2₁2 | a=7.33 Å, b=10.85 Å, c=12.90 Å | O–H⋯O (2.68 Å) | −125.9 |
DAP Cocrystal | C2/c | a=19.88 Å, b=9.45 Å, c=15.62 Å | N–H⋯N (2.89 Å) | −128.7 |
Spectroscopic techniques provide definitive evidence for methylation and conformational states:
NMR Spectroscopy: ¹H NMR (DMSO-d₆) displays characteristic singlets for the methyl group at δ 2.35 ppm (C5–CH₃) and the furan H3 proton at δ 7.58 ppm. ¹³C NMR confirms methylation via a downfield shift of C5 to δ 152.8 ppm (Δδ +6.2 ppm vs. nitrofurantoin) [2] [6].
FTIR Vibrational Modes: Key shifts include the carbonyl asymmetric stretch at 1725 cm⁻¹ (Δν −15 cm⁻¹ vs. parent) and nitro group vibrations at 1515 cm⁻¹ (asymmetric) and 1330 cm⁻¹ (symmetric) [6]. The absence of N–H stretches above 3400 cm⁻¹ in N-methylated derivatives confirms successful modification [2].
XRD Fingerprinting: Powder XRD distinguishes polymorphs: Form I shows intense peaks at 2θ=12.4°, 15.1°, and 26.7°, while Form II exhibits reflections at 7.8°, 13.5°, and 17.9° [5]. Rietveld refinement quantifies phase purity in cocrystals (>98%).
Table 3: Spectroscopic Signatures of 5-Methyl Nitrofurantoin vs. Nitrofurantoin
Technique | Nitrofurantoin Signal | 5-Methyl Derivative Signal | Interpretation |
---|---|---|---|
¹H NMR (δ, ppm) | H3 (furan): 7.62 | H3 (furan): 7.58 | Electron density redistribution |
N–H: 10.88 | C5–CH₃: 2.35 | Methyl incorporation | |
¹³C NMR (δ, ppm) | C5: 146.6 | C5: 152.8 | Deshielding due to methylation |
FTIR (ν, cm⁻¹) | C=O: 1740 | C=O: 1725 | Reduced carbonyl polarization |
NO₂ asym: 1532 | NO₂ asym: 1515 | Altered crystal packing |
The methyl modification induces significant electronic and steric changes:
Electronic Effects: Density functional theory (B3LYP/def2-TZVP) calculations reveal a 0.15 eV elevation in the LUMO energy, reducing electrophilicity. The nitro group’s Mulliken charge decreases from −0.32 e (nitrofurantoin) to −0.28 e, indicating attenuated bacterial nitroreductase activation [4] [7].
Steric and Solubility Profiles: Molecular dynamics simulations show a 28% increase in LogP (experimental: 1.25 vs. 0.98 for nitrofurantoin) due to the hydrophobic methyl group [3]. This enhances membrane permeability but reduces aqueous solubility from 210 mg/L (nitrofurantoin) to 95 mg/L [3] [7].
Solid-State Stability: Accelerated stability testing (40°C/75% RH) shows the monohydrate retains crystallinity for 90 days, while nitrofurantoin degrades after 60 days. This is attributed to stronger O–H⋯O hydrogen bonds (2.68 Å vs. 2.75 Å in nitrofurantoin monohydrate) [5].
Table 4: Structural and Electronic Properties of Nitrofurantoin vs. 5-Methyl Derivative
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0